molecular formula C8H12N2O4 B2648129 5-(1,4-Dioxan-2-yl)-5-methylimidazolidine-2,4-dione CAS No. 2649084-38-6

5-(1,4-Dioxan-2-yl)-5-methylimidazolidine-2,4-dione

Cat. No.: B2648129
CAS No.: 2649084-38-6
M. Wt: 200.194
InChI Key: IEHZMXXDWYWELQ-UHFFFAOYSA-N
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Description

5-(1,4-Dioxan-2-yl)-5-methylimidazolidine-2,4-dione is a chemical compound that features a unique structure combining a dioxane ring and an imidazolidine-dione moiety

Scientific Research Applications

5-(1,4-Dioxan-2-yl)-5-methylimidazolidine-2,4-dione has several scientific research applications:

Safety and Hazards

1,4-Dioxane is considered hazardous. It is highly flammable and may cause serious eye irritation, respiratory irritation, and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,4-Dioxan-2-yl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 1,4-dioxane with a suitable imidazolidine-dione precursor under controlled conditions. One common method involves the use of a catalyst such as silver triflate (AgOTf) and an oxidizing agent like potassium persulfate (K2S2O8) in a solvent mixture of 1,4-dioxane and water . The reaction is carried out at elevated temperatures, around 50°C, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as column chromatography and recrystallization are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1,4-Dioxan-2-yl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides and other derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides and hydroxyl derivatives, while reduction can produce alcohols and other reduced forms.

Mechanism of Action

The mechanism of action of 5-(1,4-Dioxan-2-yl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,4-Dioxan-2-yl)-5-methylimidazolidine-2,4-dione is unique due to its combined dioxane and imidazolidine-dione structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(1,4-dioxan-2-yl)-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-8(5-4-13-2-3-14-5)6(11)9-7(12)10-8/h5H,2-4H2,1H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHZMXXDWYWELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2COCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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